![molecular formula C26H29N5O2 B1668539 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol CAS No. 234772-64-6](/img/structure/B1668539.png)
1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol
Overview
Description
CGP 77675 is a potent and selective inhibitor of the Src family kinases. It has been widely studied for its ability to inhibit the phosphorylation of peptide substrates and autophosphorylation of purified Src. This compound has shown significant potential in various scientific research fields, particularly in cancer research due to its anticancer activity .
Mechanism of Action
Target of Action
CGP-77675, also known as 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol, is a potent inhibitor of Src family kinases (SFKs) . The primary targets of CGP-77675 are Src, EGFR, KDR, v-Abl, and Lck . These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival .
Mode of Action
CGP-77675 inhibits the phosphorylation of peptide substrates and autophosphorylation of purified Src . It also inhibits Src, EGFR, KDR, v-Abl, and Lck with IC50s of 5-20, 40, 20, 150, 1000, 310, and 290 nM, respectively . By inhibiting these kinases, CGP-77675 disrupts the signaling pathways they are involved in, leading to altered cellular functions .
Biochemical Pathways
The biochemical pathways affected by CGP-77675 are those regulated by its target proteins. For instance, Src is involved in multiple signaling pathways, including the PI3K/Akt pathway, the Ras/MAPK pathway, and the JAK/STAT pathway . By inhibiting Src, CGP-77675 can potentially affect all these pathways and their downstream effects .
Pharmacokinetics
It is noted that cgp-77675 is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of CGP-77675 would need further investigation.
Result of Action
The inhibition of Src and other kinases by CGP-77675 can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the parathyroid hormone-induced bone resorption in rat fetal long bone cultures .
Biochemical Analysis
Biochemical Properties
CGP-77675 interacts with several enzymes and proteins, including Src, EGFR, KDR, v-Abl, and Lck . It inhibits the phosphorylation of peptide substrates and autophosphorylation of purified Src . The nature of these interactions involves the inhibition of these kinases, thereby preventing their normal function .
Cellular Effects
CGP-77675 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to maintain mouse embryonic stem cells .
Molecular Mechanism
The molecular mechanism of action of CGP-77675 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits Src, EGFR, KDR, v-Abl, and Lck with varying degrees of potency .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, CGP-77675 continues to exert its effects on cellular function
Dosage Effects in Animal Models
The effects of CGP-77675 vary with different dosages in animal models
Preparation Methods
The preparation of CGP 77675 involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor. This solution is then mixed with polyethylene glycol 300 (PEG300) and Tween 80, followed by the addition of distilled water to achieve the desired concentration . Industrial production methods typically involve similar steps but on a larger scale to ensure consistency and purity.
Chemical Reactions Analysis
CGP 77675 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CGP 77675 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of Src family kinases and their role in various biochemical pathways.
Medicine: CGP 77675 has shown potential in cancer treatment by inhibiting the growth of cancer cells.
Comparison with Similar Compounds
CGP 77675 is unique due to its high selectivity and potency as a Src family kinase inhibitor. Similar compounds include:
Dasatinib: A Bcr-Abl and Src tyrosine kinase inhibitor.
SU 6656: Another Src kinase inhibitor.
These compounds share similar inhibitory properties but differ in their selectivity and potency, making CGP 77675 a valuable tool in scientific research.
Properties
IUPAC Name |
1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPXZZWTHIZICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CCN5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178033 | |
| Record name | CGP-77675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234772-64-6 | |
| Record name | CGP-77675 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234772646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-77675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-77675 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQH27E0WRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


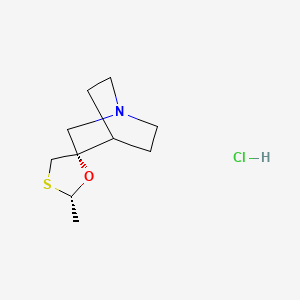



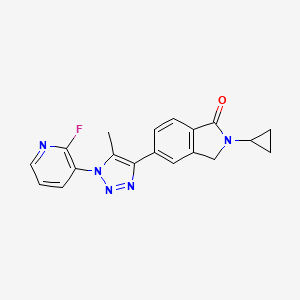
![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)

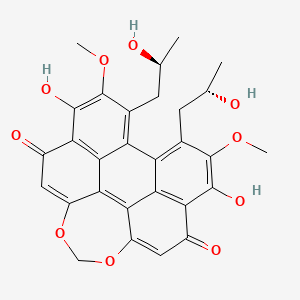


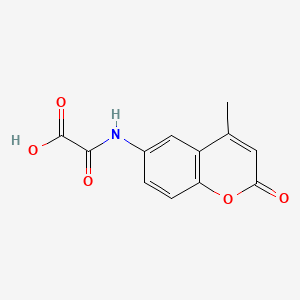
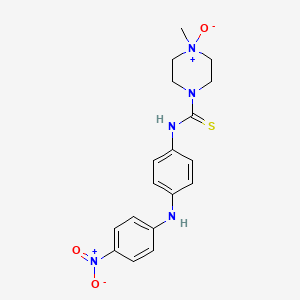
![4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride](/img/structure/B1668478.png)
![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)
